molecular formula C21H18ClN3O3S B4972375 2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide

2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide

Cat. No. B4972375
M. Wt: 427.9 g/mol
InChI Key: LFOWEALHGJSWDC-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CSEB and has a molecular weight of 441.93 g/mol.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide involves the inhibition of the proteasome, which is responsible for the degradation of proteins. CSEB binds to the proteasome and inhibits its activity, which results in the accumulation of misfolded and damaged proteins in the cell. This leads to the induction of apoptosis in cancer cells and the prevention of protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide are significant and have been extensively studied. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. In addition, CSEB has been shown to prevent protein aggregation in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, the compound has also been shown to have some toxic effects on normal cells, which limits its potential applications.

Advantages and Limitations for Lab Experiments

2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. In addition, CSEB has been extensively studied and its mechanism of action is well understood. However, the compound also has some limitations for lab experiments. The toxic effects of CSEB on normal cells limit its potential applications, and further studies are needed to determine the optimal concentration and duration of treatment.

Future Directions

There are several future directions for the study of 2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide. One of the most promising directions is the development of CSEB-based therapies for the treatment of cancer and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of CSEB-based therapies. In addition, studies are needed to determine the potential applications of CSEB in other fields, such as agriculture and environmental science. Overall, the study of 2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has significant potential for the development of new therapies and the advancement of scientific knowledge.

Synthesis Methods

The synthesis of 2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-chlorobenzoyl chloride with 3-aminobenzenesulfonamide in the presence of triethylamine. This results in the formation of 2-chloro-N-(3-sulfamoylphenyl)benzamide. The second step involves the reaction of the previously synthesized compound with hydrazine hydrate in ethanol, which results in the formation of 2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide.

Scientific Research Applications

2-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that CSEB has significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CSEB has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. In addition to its anticancer activity, CSEB has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[3-[(Z)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-15(24-25-29(27,28)18-10-3-2-4-11-18)16-8-7-9-17(14-16)23-21(26)19-12-5-6-13-20(19)22/h2-14,25H,1H3,(H,23,26)/b24-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOWEALHGJSWDC-IWIPYMOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-{(1Z)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)benzamide

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